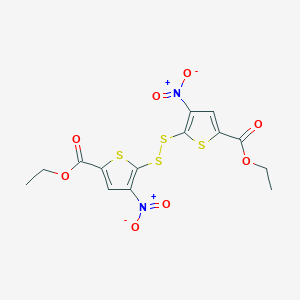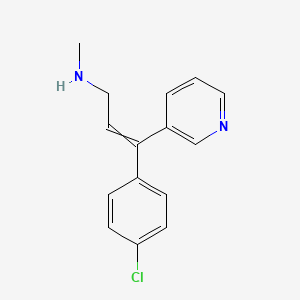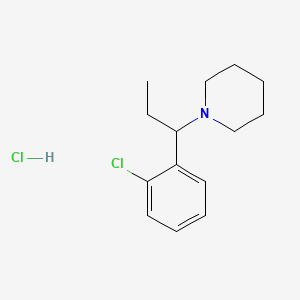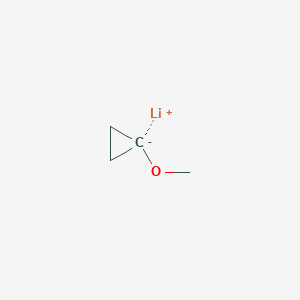
lithium;methoxycyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium methoxycyclopropane is a chemical compound that combines lithium, a highly reactive alkali metal, with methoxycyclopropane, a cyclopropane ring substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxycyclopropane typically involves the reaction of methoxycyclopropane with an organolithium reagent. One common method is to react methoxycyclopropane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of lithium methoxycyclopropane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the highly reactive lithium reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium methoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with lithium methoxycyclopropane under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxycyclopropanol, while reduction could produce methoxycyclopropane derivatives.
Applications De Recherche Scientifique
Lithium methoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Catalysis: It may act as a catalyst or catalyst precursor in certain chemical reactions.
Mécanisme D'action
The mechanism of action of lithium methoxycyclopropane involves the formation of a lithium-carbon bond, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cyclopropane: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Lacks the lithium atom, making it less reactive in certain chemical reactions.
Lithium methoxyethane: Similar in having a lithium and methoxy group but differs in the carbon chain structure.
Uniqueness
Lithium methoxycyclopropane is unique due to the presence of both a lithium atom and a methoxy-substituted cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
75697-62-0 |
|---|---|
Formule moléculaire |
C4H7LiO |
Poids moléculaire |
78.1 g/mol |
Nom IUPAC |
lithium;methoxycyclopropane |
InChI |
InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |
Clé InChI |
RXCFNFDJBSIGJR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CO[C-]1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


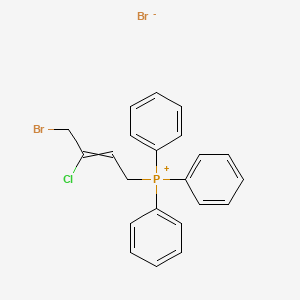
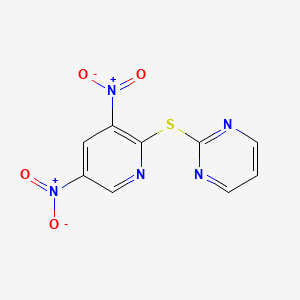
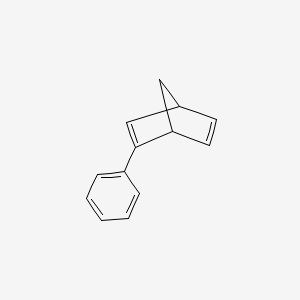
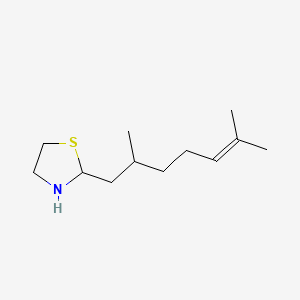
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
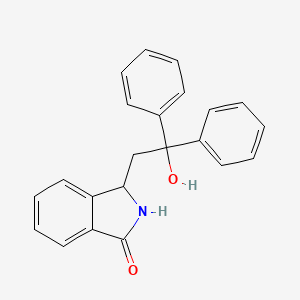
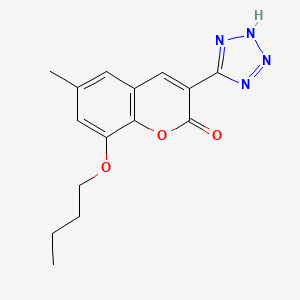
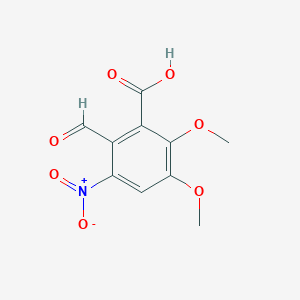
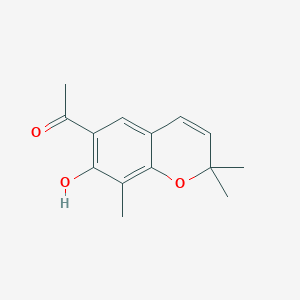
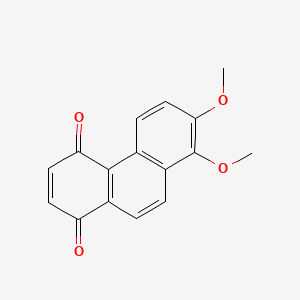
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
